![molecular formula C12H11NO3 B1352701 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid CAS No. 91569-59-4](/img/structure/B1352701.png)
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid
Overview
Description
“5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid” can be represented as CC1=CC=C (C=C1)C2=NOC (=C2C (=O)O)C .Chemical Reactions Analysis
The reaction of α-haloketoximes and a change of conditions also allowed the chemoselective synthesis of chromenone-oximes as well as rearranged isoxazoles .Physical And Chemical Properties Analysis
“5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid” is a solid compound . Its melting point is 106-110 °C .Scientific Research Applications
Solid Phase Synthesis of VHL Ligands
This compound may be used as a reagent in the solid phase synthesis of von Hippel-Lindau protein (VHL) ligands, which are important in targeting hypoxia-inducible factors for cancer therapy .
Proteomics Research
It is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions .
Therapeutic Applications
Drug Discovery
Isoxazole compounds are used as crucial moieties in drug discovery research, with functionalized isoxazole scaffolds showing different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Mechanism of Action
Future Directions
Isoxazole is a significant moiety in the field of drug discovery . Therefore, it’s imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .
properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGFERXYANTCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424330 | |
Record name | 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid | |
CAS RN |
91569-59-4 | |
Record name | 5-Methyl-3-(4-methylphenyl)-4-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91569-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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